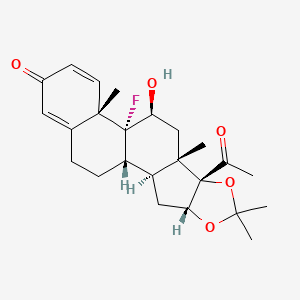

Descinolone acetonide

描述

属性

CAS 编号 |

2135-14-0 |

|---|---|

分子式 |

C24H31FO5 |

分子量 |

418.5 g/mol |

IUPAC 名称 |

8-acetyl-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H31FO5/c1-13(26)24-19(29-20(2,3)30-24)11-17-16-7-6-14-10-15(27)8-9-21(14,4)23(16,25)18(28)12-22(17,24)5/h8-10,16-19,28H,6-7,11-12H2,1-5H3 |

InChI 键 |

BSHYASCHOGHGHW-UHFFFAOYSA-N |

SMILES |

CC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C |

手性 SMILES |

CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C |

规范 SMILES |

CC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C |

其他CAS编号 |

2135-14-0 |

产品来源 |

United States |

Preclinical Pharmacokinetics and Biotransformation Research Non Human, in Vitro and Ex Vivo Models

Absorption and Distribution Kinetics in Non-Human Biological Systems

The initial phases of pharmacokinetic evaluation involve understanding how descinolone (B1207094) acetonide is absorbed and distributed throughout the body. These processes are critical determinants of the compound's onset, intensity, and duration of action.

Preclinical investigations in animal models have provided insights into the tissue distribution of corticosteroids. Following administration, these compounds are distributed to various tissues. For instance, studies on the related compound, triamcinolone (B434) acetonide, in rats have demonstrated its distribution within the embryomaternal unit. nih.gov Research on another corticosteroid, prednisolone (B192156), in rabbits under steady-state conditions revealed its distribution in various tissues, including the small intestine, heart, kidney, lung, skeletal muscle, and spleen. nih.govafricaresearchconnects.com The liver was identified as a site of nonlinear uptake. nih.govafricaresearchconnects.com Such studies are crucial for understanding the potential sites of action and accumulation of descinolone acetonide.

Interactive Table: Tissue Distribution of Prednisolone in Rabbits (Note: This data is for Prednisolone and is used to illustrate typical corticosteroid distribution.)

| Tissue | Distribution Ratio (Kp) |

| Small Intestine | 6.65 |

| Heart | 2.92 |

| Kidney | 2.91 |

| Lung | 2.86 |

| Skeletal Muscle | 1.54 |

| Spleen | 1.16 |

| Liver | 0.38-4.47 (Nonlinear) |

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Only the unbound fraction of the drug is pharmacologically active. Corticosteroids are known to bind to plasma proteins, primarily albumin and corticosteroid-binding globulin (transcortin). nih.govnih.gov Studies on triamcinolone acetonide have shown that its plasma protein binding is relatively low, around 68%, and remains constant over a significant range of plasma concentrations. nih.gov In contrast, prednisolone exhibits concentration-dependent binding to both transcortin and albumin. researchgate.net The binding characteristics of this compound are expected to be a key factor in its pharmacokinetic profile.

Metabolic Pathways and Metabolite Identification Studies

The biotransformation of this compound is a critical process that determines its duration of action and the formation of potentially active or inactive metabolites.

The metabolism of corticosteroids is predominantly mediated by the cytochrome P450 (CYP) family of enzymes, particularly the CYP3A subfamily, which is highly expressed in the liver. mdpi.commdpi.com These enzymes catalyze a variety of oxidative reactions. mdpi.com For the related compound triamcinolone acetonide, its metabolism has been shown to be impaired by CYP3A4 inhibitors, indicating the significant role of this enzyme in its clearance. nih.govresearchgate.net It is therefore highly probable that this compound also undergoes extensive metabolism by CYP450 enzymes. mdpi.com

Metabolite identification studies are essential for a comprehensive understanding of a drug's fate in the body. For triamcinolone acetonide, several metabolites have been identified in preclinical and clinical studies. The major metabolites include 6β-hydroxytriamcinolone acetonide and 21-carboxylic acid triamcinolone acetonide. nih.govnih.gov Other identified metabolites result from hydroxylation, oxidation of the 11-hydroxyl group, and reduction of the Δ(4) double bond. nih.gov Given the structural similarities, it is anticipated that this compound would undergo similar metabolic transformations, leading to the formation of hydroxylated and oxidized derivatives.

Interactive Table: Known Metabolites of the Related Compound Triamcinolone Acetonide

| Metabolite | Type of Transformation |

| 6β-hydroxy triamcinolone acetonide | Hydroxylation |

| 21-carboxylic acid triamcinolone acetonide | Oxidation |

| 6β-hydroxy-21-oic triamcinolone acetonide | Hydroxylation and Oxidation |

Excretion Mechanisms in Preclinical Animal Models

The final stage of the pharmacokinetic process is the excretion of the parent drug and its metabolites from the body. Studies on triamcinolone acetonide in various animal species, including rabbits, dogs, monkeys, and rats, have demonstrated that the primary route of excretion is through the feces. nih.gov In rats, a significant portion of corticosteroid metabolites are excreted in the feces, with a smaller amount found in the urine. researchgate.net In rabbits, the excretion was found to be more evenly distributed between urine and feces. nih.gov Renal clearance of triamcinolone acetonide itself is generally low. nih.gov These findings suggest that biliary excretion is a major pathway for the elimination of this class of compounds and their metabolites.

In Vitro Models for Prodrug Activation and Biotransformation Kinetics (e.g., solvolysis studies)

No studies detailing the use of in vitro models to assess the prodrug activation or biotransformation kinetics of this compound have been identified. Research into the solvolysis of this compound, which would provide insight into its potential as a prodrug and its metabolic stability, has not been published in the accessible scientific literature. As a result, no data tables or detailed research findings on this topic can be provided.

Advanced Formulation Science and Theoretical Drug Delivery System Research Excluding Dosage/administration

Strategies for Enhancing Dissolution and Aqueous Solubility

Descinolone (B1207094) acetonide, as a member of the corticosteroid family, is presumed to exhibit poor water solubility, a characteristic that can significantly limit its dissolution rate and subsequent bioavailability. Enhancing its aqueous solubility is a critical objective in formulation science to improve its therapeutic efficacy. Various advanced techniques are employed to address this challenge for poorly soluble drugs.

Nanomicellar Formulations and Micelle Formation Kinetics

The formation of micelles is a dynamic process that occurs above a specific concentration known as the critical micelle concentration (CMC). The kinetics of micelle formation and their stability are crucial for the formulation's success. Polymeric micelles, formed from amphiphilic block copolymers, are often preferred over surfactant-based micelles due to their lower CMC, which imparts greater stability upon dilution in biological fluids. researchgate.net

While direct studies on the nanomicellar formulation of Descinolone acetonide are not extensively documented, research on analogous corticosteroids like Triamcinolone (B434) acetonide demonstrates the viability of this approach. For instance, polymeric micelles have been shown to effectively encapsulate Triamcinolone acetonide, leading to increased aqueous solubility and the potential for sustained drug release. jddtonline.info The unique core-shell architecture allows for the transport of hydrophobic drugs across hydrophilic biological barriers. jddtonline.info

Table 1: Illustrative Characteristics of Polymeric Micelles for Corticosteroid Delivery (Based on Triamcinolone Acetonide Data)

| Polymer System | Particle Size (nm) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference Compound |

|---|---|---|---|---|

| PEG-b-PCL | 59 - 65 | 15 - 25 | ~85 | Triamcinolone Acetonide |

| PEG-b-PLA | 136 - 177 | 6 - 12 | ~90 | Triamcinolone Acetonide |

Note: This data is illustrative and based on research conducted with Triamcinolone Acetonide to demonstrate the potential parameters for this compound formulations. jddtonline.info

Solid Dispersion Technologies for Amorphous Formulations

Solid dispersion is a well-established technique for improving the dissolution rate and bioavailability of poorly water-soluble drugs. jddtonline.inforesearchgate.net This strategy involves dispersing the drug in an amorphous, hydrophilic polymer matrix. researchgate.net By converting the drug from its crystalline state to a higher-energy amorphous state, the energy barrier for dissolution is significantly reduced. researchgate.net The hydrophilic carrier enhances the wettability and dissolution of the drug. jddtonline.info

Common methods for preparing amorphous solid dispersions (ASDs) include solvent evaporation, hot-melt extrusion, and spray drying. jddtonline.info The choice of polymer is critical and depends on its ability to form a stable amorphous dispersion and prevent the drug from recrystallizing over time. researchgate.net

Although specific literature on this compound solid dispersions is scarce, the principles are broadly applicable to corticosteroids. nih.gov Studies with other poorly soluble drugs have shown that solid dispersions can dramatically enhance dissolution rates compared to the pure crystalline drug. nih.gov Characterization techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are essential to confirm the amorphous nature of the drug within the polymer matrix. researchgate.net

Table 2: Theoretical Dissolution Enhancement via Solid Dispersion (Illustrative Example)

| Formulation | Polymer Carrier | Drug State | Dissolution Rate Enhancement (Fold Increase vs. Crystalline Drug) |

|---|---|---|---|

| Pure this compound (Hypothetical) | N/A | Crystalline | 1x |

| Solid Dispersion 1 (Hypothetical) | HPMC | Amorphous | 5x - 10x |

| Solid Dispersion 2 (Hypothetical) | PVP/VA | Amorphous | 10x - 20x |

Note: This table presents a hypothetical illustration of the potential dissolution enhancement for this compound based on general principles of solid dispersion technology. researchgate.netnih.gov

Development of Novel Drug Delivery Systems (Theoretical and in vitro Studies)

Beyond enhancing solubility, advanced drug delivery systems aim to control the release and target the delivery of this compound, potentially improving efficacy and patient compliance.

Liposomal Encapsulation and Characterization

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. mdpi.com Their ability to encapsulate both hydrophilic and hydrophobic drugs makes them versatile carriers. For a lipophilic compound like this compound, the drug would partition into the lipid bilayer of the liposome. Liposomal encapsulation can protect the drug from degradation, modify its pharmacokinetic profile, and facilitate targeted delivery. mdpi.com

The efficiency of liposomal encapsulation is highly dependent on the formulation's composition, particularly the types of lipids used and the inclusion of cholesterol, which modulates membrane fluidity and stability. nih.gov Research on the corticosteroid Triamcinolone acetonide has shown that modifying the drug itself (e.g., creating a more lipophilic palmitate ester) can dramatically increase encapsulation efficiency from 5% to as high as 85%. nih.gov The addition of cholesterol has been found to improve the stability of multilamellar liposomes, mitigating the loss of the active principle during storage. nih.gov

Table 3: Effect of Composition on Liposomal Encapsulation Efficiency (Based on Triamcinolone Acetonide Data)

| Formulation (Lecithin:Cholesterol Ratio) | Average Encapsulation Efficiency (%) | Key Finding | Reference Compound |

|---|---|---|---|

| 10:1 | 90.05 | Optimal ratio for high encapsulation | Triamcinolone Acetonide researchgate.net |

| 10:4 | 53.19 | Excess cholesterol can decrease efficiency | Triamcinolone Acetonide researchgate.net |

| Without Cholesterol | Lower Stability | Cholesterol improves stability despite potentially lower initial encapsulation | Triamcinolone Acetonide nih.gov |

Note: This data is derived from studies on Triamcinolone acetonide to illustrate the principles of liposomal formulation for corticosteroids. nih.govnih.govresearchgate.net

Polymeric Nanocarriers and Microencapsulation Techniques

Polymeric nanocarriers, including nanoparticles and microparticles, offer a robust platform for controlled and sustained drug delivery. jddtonline.info These systems are typically based on biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA). nih.gov The drug is either dissolved, entrapped, or encapsulated within the polymer matrix. As the polymer degrades over time, the drug is slowly released. nih.gov

Microencapsulation techniques, such as emulsion solvent evaporation, are commonly used to fabricate these carriers. jddtonline.info The resulting particles can be designed to release the drug over days, weeks, or even months. Surface modification of these nanoparticles, for instance with chitosan (B1678972), can enhance mucoadhesion, which is particularly useful for topical or ocular delivery routes. nih.gov

Studies on Triamcinolone acetonide-loaded PLGA nanoparticles have demonstrated successful encapsulation (55-57%) and a controlled release profile. nih.gov Such systems are being investigated as potential candidates for sustained ocular drug delivery, aiming to reduce the frequency of injections. nih.govmdpi.com

In Situ Forming Implants and Controlled Release Kinetics (in vitro/ex vivo)

In situ forming implants are an innovative drug delivery strategy where a liquid polymer-drug solution is injected into the body, where it solidifies into a solid or semi-solid depot. researchgate.net This transformation, often triggered by a solvent exchange mechanism, allows for the minimally invasive administration of a long-acting implant. nih.gov These systems are particularly attractive for providing sustained local delivery of a therapeutic agent. researchgate.net

The formulation typically consists of a biodegradable polymer (e.g., PLGA) dissolved in a biocompatible solvent (e.g., N-methyl-2-pyrrolidone or NMP), along with the active drug. nih.gov Upon injection into an aqueous environment like subcutaneous tissue, the solvent diffuses out, and water diffuses in, causing the polymer to precipitate and form a solid implant that entraps the drug. nih.gov

The drug release kinetics from such implants are complex and often multiphasic, featuring an initial burst release followed by a sustained release phase governed by diffusion and polymer erosion. researchgate.netqub.ac.uk Research on Triamcinolone acetonide has shown that PLGA/NMP-based in situ implants can sustain drug release for over 42 days in vitro. nih.govqub.ac.uk The release mechanism was identified as non-Fickian diffusion, indicating a combination of both diffusion and erosion processes. qub.ac.uk

Table 4: Illustrative In Vitro Release Profile from PLGA-Based In Situ Forming Implants (Based on Triamcinolone Acetonide Data)

| Time Point | Cumulative Drug Release (%) (PLGA 50:50) | Cumulative Drug Release (%) (PLGA 75:25) | Release Mechanism | Reference Compound |

|---|---|---|---|---|

| Day 1 | ~29 | ~15 | Initial Burst | Triamcinolone Acetonide nih.govqub.ac.uk |

| Day 28 | ~55 | ~48 | Sustained Release (Diffusion/Erosion) | Triamcinolone Acetonide nih.govqub.ac.uk |

| Day 42 | ~63 | ~60 | Sustained Release (Diffusion/Erosion) | Triamcinolone Acetonide nih.govqub.ac.uk |

Note: Data is based on studies with Triamcinolone acetonide to exemplify the controlled release kinetics achievable with in situ forming implants for corticosteroids. nih.govqub.ac.uk

Formulation Stability and Degradation Pathway Analysis of this compound

The long-term efficacy and safety of a pharmaceutical formulation are intrinsically linked to the stability of the active pharmaceutical ingredient (API). This section provides a detailed analysis of the chemical stability of this compound under various environmental stressors and presents theoretical models for its degradation kinetics. Understanding these parameters is crucial for the development of stable and effective drug delivery systems.

Chemical Stability Under Various Environmental Stressors (pH, temperature, light)

The stability of this compound, a corticosteroid, is significantly influenced by environmental factors such as pH, temperature, and light. While specific degradation data for this compound is not extensively available in the public domain, the stability profile can be inferred from studies on structurally similar corticosteroids, such as fluocinolone (B42009) acetonide and triamcinolone acetonide.

Influence of pH:

The degradation of corticosteroids like this compound in aqueous solutions is often subject to pH-dependent hydrolysis. For related compounds, studies have shown that the degradation follows pseudo-first-order kinetics. nih.gov The rate of degradation is typically lowest in a slightly acidic pH range, around pH 4, and increases in both acidic and alkaline conditions. nih.gov This V-shaped or U-shaped log(degradation rate)-pH profile is characteristic of specific acid and base catalysis of the hydrolysis of the ester or other labile functional groups within the molecule.

Influence of Temperature:

Temperature is a critical factor accelerating the degradation of this compound. The degradation process generally adheres to the Arrhenius equation, which describes the temperature dependence of reaction rates. nih.gov Increased temperatures provide the necessary activation energy for hydrolytic and oxidative degradation reactions to occur more rapidly. Thermal stability data for related ionic liquid compositions containing corticosteroids suggest that these compounds generally possess high thermal stability. justia.com

Influence of Light:

Photodegradation can also be a significant pathway for the degradation of corticosteroids. Exposure to ultraviolet (UV) radiation can lead to the formation of photoproducts. For instance, studies on triamcinolone 16,17-acetonide have shown that UV irradiation, particularly UV-B, can induce Norrish Type-I fragmentation of the C-20 ketone group, leading to the formation of radicals. nih.gov This suggests that formulations of this compound should be protected from light to prevent photodegradation and the formation of potentially harmful photoproducts.

Table 1: Predicted Stability of this compound Under Various Stress Conditions (Based on Analogous Compounds)

| Stress Condition | Expected Impact on Stability | Primary Degradation Pathway |

|---|---|---|

| Low pH (<4) | Decreased stability | Acid-catalyzed hydrolysis |

| Neutral pH (6-8) | Moderate stability | Neutral hydrolysis |

| High pH (>8) | Decreased stability | Base-catalyzed hydrolysis |

| Elevated Temperature (>40°C) | Significantly decreased stability | Accelerated hydrolysis and oxidation |

| UV Light Exposure | Decreased stability | Photodegradation (e.g., Norrish Type-I fragmentation) |

Theoretical Models for Degradation Kinetics

Due to the limited availability of specific kinetic data for this compound, a theoretical model for its degradation can be constructed based on the well-studied kinetics of fluocinolone acetonide. The degradation of fluocinolone acetonide has been shown to follow pseudo-first-order kinetics, and its observed degradation rate constant (kobs) can be described by an equation that accounts for neutral, acid-catalyzed, and base-catalyzed hydrolysis. nih.gov

A similar theoretical model can be proposed for this compound:

kobs = kn + kH+[H+] + kOH-[OH-]

Where:

kobs is the observed pseudo-first-order degradation rate constant.

kn is the rate constant for neutral (spontaneous) hydrolysis.

kH+ is the rate constant for acid-catalyzed hydrolysis.

kOH- is the rate constant for base-catalyzed hydrolysis.

[H+] and [OH-] are the concentrations of hydrogen and hydroxide ions, respectively.

The temperature dependence of each of these rate constants can be described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

A is the pre-exponential factor.

Ea is the activation energy.

R is the universal gas constant.

T is the absolute temperature in Kelvin.

By combining these equations, a comprehensive model can be developed to predict the degradation rate of this compound under various pH and temperature conditions. For fluocinolone acetonide, the Arrhenius expressions for neutral, acid-catalyzed, and base-catalyzed hydrolysis have been experimentally determined. nih.gov Assuming similar mechanisms for this compound, a hypothetical set of parameters can be used for predictive modeling.

Table 2: Theoretical Kinetic Parameters for this compound Degradation (Hypothetical, based on Fluocinolone Acetonide)

| Kinetic Parameter | Description | Hypothetical Value (Example) |

|---|---|---|

| kn | Rate constant for neutral hydrolysis | exp[22.5 - (17,200/RT)] |

| kH+ | Rate constant for acid-catalyzed hydrolysis | exp[38.7 - (22,200/RT)] |

| kOH- | Rate constant for base-catalyzed hydrolysis | exp[49.5 - (21,100/RT)] |

This theoretical framework provides a valuable tool for formulators to predict the stability of this compound in various formulations and to design drug delivery systems that minimize degradation and ensure optimal therapeutic outcomes. Experimental validation of these models with specific data for this compound is essential for confirming these theoretical predictions.

Computational Chemistry and Emerging Research Directions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find relationships between the chemical structures of compounds and their biological activities. kg.ac.rs These models are essential for predicting the activity of new molecules and for optimizing lead compounds in drug design.

QSAR studies on steroid hormones have been performed to correlate molecular descriptors with biological activities such as binding affinity to receptors. kg.ac.rs These models can be built using 2D descriptors, which are derived from the chemical structure, or 3D descriptors, which relate to the three-dimensional arrangement of the molecule.

For corticosteroids, QSAR models have been developed to predict binding affinities for corticosteroid-binding globulin (CBG) and sex hormone-binding globulin (SHBG). ingentaconnect.comresearchgate.net These models utilize a range of descriptors, including:

Electronic Descriptors: Such as partial charges, which describe the electronic properties of the molecule. kg.ac.rs

Steric/Symmetry Descriptors: Related to the size and shape of the molecule. ingentaconnect.comresearchgate.net

2D Autocorrelation and Distance Distribution Descriptors: Which encode information about the topology and geometry of the structure. ingentaconnect.comresearchgate.net

By establishing a correlation between these descriptors and biological activity, QSAR models can be used to predict the binding affinity of novel compounds like Descinolone (B1207094) acetonide and guide the design of new ligands with improved therapeutic profiles. nih.gov For instance, a multi-target QSAR model was found to be more effective in describing the CBG and SHBG affinity of steroids compared to single-target models. ingentaconnect.comresearchgate.net

Table 1: Examples of Molecular Descriptors Used in Steroid QSAR Studies

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Electronic | Mor16v | 3D Molecule-Representation of Structures based on electron diffraction |

| Steric/Symmetry | Eig06_EA(ed) | Eigenvalue descriptor from edge-adjacency matrix |

| 2D Autocorrelation | GATS4m | Geary autocorrelation of lag 4, weighted by mass |

| Distance Distribution | RDF045m | Radial Distribution Function of lag 4.5, weighted by mass |

| Atom Type Fingerprint | CDL-ATFP 253 | Count of specific atom types in the molecule |

This table is illustrative of descriptors used in general steroid QSAR studies and is not specific to Descinolone acetonide. ingentaconnect.comresearchgate.net

Receptor-dependent QSAR approaches go a step further by incorporating information about the target receptor, such as the glucocorticoid receptor (GR), into the model. This allows for a more accurate prediction of ligand binding by considering the specific interactions within the receptor's binding pocket.

These advanced models account for the conformational flexibility of both the ligand and the receptor. The binding of a steroid to the GR can induce significant conformational changes in the protein, which are critical for its biological activity. nih.gov Understanding these changes is key to designing ligands that can elicit a specific and desired response. By identifying the binding mode using flexible docking and then quantifying the binding affinity through multidimensional QSAR, validated models can predict the affinity of related compounds toward the GR. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational methods used to study the interaction between a ligand, such as this compound, and its target protein at an atomic level. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov For this compound, the primary target is the ligand-binding domain (LBD) of the glucocorticoid receptor (GR). mdpi.com Studies on other glucocorticoids have revealed key interactions within the GR LBD. For example, amino acid residues such as Gln570, Arg611, and Gln642 are directly involved in binding to dexamethasone (B1670325). nih.gov

Docking studies can predict how this compound fits into this binding pocket and which amino acid residues it interacts with. These interactions, which include hydrogen bonds and van der Waals forces, are crucial for the stability of the ligand-protein complex and its subsequent biological activity. nih.govscispace.com For instance, a computational analysis of Triamcinolone (B434) acetonide, a structurally related corticosteroid, revealed its binding affinity with specific protein targets. scispace.com The type and size of substitutions on the steroid backbone can confer a unique, stable conformation to the GR upon ligand binding, which is critical for its activity. nih.gov

Table 2: Key Amino Acid Residues in the Glucocorticoid Receptor (GR) Ligand-Binding Domain

| Amino Acid Residue | Location (Helix) | Potential Role in Ligand Binding |

|---|---|---|

| Gln570 | α3 | Hydrogen bonding |

| Arg611 | α7 | Hydrogen bonding, stabilization |

| Gln642 | α8 | Hydrogen bonding |

| Thr739 | α11 | Interaction with ligand |

| Asn564 | - | Hydrogen bonding |

| Met604 | - | Hydrophobic interactions |

This table lists key residues identified in binding studies of other glucocorticoids like dexamethasone and is presumed to be relevant for this compound. nih.gov

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. rsc.org MD simulations can be used to assess the stability of the predicted binding mode and to study the conformational changes that occur in both the ligand and the receptor upon binding. nih.gov

Studies have shown that the binding of glucocorticoids can induce slight conformational changes in the secondary structure of the GR LBD. oup.com These simulations reveal that the integrity of the protein-ligand complex is often preserved by strong hydrogen bonds. nih.gov By analyzing the stability and conformational fluctuations of the this compound-GR complex, researchers can gain a deeper understanding of the molecular mechanisms that govern its activity.

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. nih.gov These computational models help to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. srce.hrmdpi.com

Computational tools can predict a wide range of ADME properties for a molecule like this compound based solely on its structure. rjptonline.orgcdr.fi Key predicted parameters include:

Absorption: Parameters such as water solubility, permeability through biological membranes (e.g., Caco-2 cell permeability), and human intestinal absorption are estimated. Physicochemical properties are used to assess compliance with guidelines like Lipinski's rule of five, which predicts oral bioavailability. mdpi.comrjptonline.org

Distribution: Models predict the extent to which a drug binds to plasma proteins and its volume of distribution within the body.

Metabolism: The prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound is crucial. For instance, it is known that the enzyme CYP1A2 is a principal player in the metabolism of related compounds like melatonin. nih.gov Docking studies can predict whether a compound is a substrate for specific CYP enzymes. nih.gov

Excretion: This involves predicting the likely routes and rates of elimination from the body.

Table 3: Commonly Predicted In Silico ADME Properties

| ADME Category | Predicted Parameter | Significance |

|---|---|---|

| Absorption | Lipinski's Rule of Five | Predicts drug-likeness and oral bioavailability |

| Caco-2 Permeability | Indicates absorption across the intestinal wall | |

| Water Solubility | Affects absorption and formulation | |

| Distribution | Plasma Protein Binding | Influences the amount of free drug available to act |

| Metabolism | CYP Enzyme Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic pathways |

| Excretion | Total Clearance | Estimates the rate of removal from the body |

This table represents general ADME parameters predicted by computational models for drug candidates. mdpi.comrjptonline.orgnih.gov

Integration with Systems Biology Approaches (in vitro data analysis)

There is no available research that integrates this compound with systems biology approaches using in vitro data analysis. This area of study, which would provide a holistic view of the drug's cellular impact, remains a field for future investigation.

Proteomics and Metabolomics in Pathway Elucidation

Specific studies on the proteomic and metabolomic profiles following in vitro exposure to this compound have not been identified in the current body of scientific literature. Research on other corticosteroids has demonstrated the power of these techniques to uncover molecular changes and identify key proteins and metabolites affected by treatment. However, such detailed pathway elucidation has not been performed for this compound.

Network Pharmacology and Multi-Targeting Strategies

Similarly, there is a lack of research applying network pharmacology to this compound. This computational approach, which helps to identify the complex interaction network of a drug with multiple protein targets, has not been utilized for this specific compound. Therefore, its multi-targeting strategies and the broader biological networks it may influence are currently unknown.

Due to the absence of research in these specific areas, no data tables or detailed research findings can be provided. The developmental status of this compound, which was never commercially marketed, is a likely contributor to the limited availability of comprehensive molecular and systems-level data.

常见问题

How can researchers formulate a PICOT-based research question for clinical studies involving Descinolone acetonide?

Methodological Answer: To structure a PICOT (Population, Intervention, Comparison, Outcome, Time) question, researchers should:

- Population : Define the target cohort (e.g., patients with chronic inflammatory eye conditions).

- Intervention : Specify this compound dosage, formulation (e.g., intravitreal implant), and administration route.

- Comparison : Identify a control (e.g., placebo or another corticosteroid like triamcinolone acetonide).

- Outcome : Quantify primary endpoints (e.g., reduction in macular edema thickness).

- Time : Set the study duration (e.g., 24 weeks post-intervention).

Example: "In adults with diabetic macular edema (P), how does this compound 32 mg (I) compared to fluocinolone acetonide implants (C) affect visual acuity (O) over 6 months (T)?"

Key Framework : PICOT ensures alignment with clinical relevance and reproducibility .

Q. What experimental design considerations are critical for assessing this compound’s therapeutic efficacy?

Methodological Answer:

- Randomization and Blinding : Use double-blind, placebo-controlled trials to minimize bias.

- Endpoint Selection : Prioritize validated metrics (e.g., OCT-measured retinal thickness, BCVA scores).

- Sample Size Calculation : Conduct power analyses to ensure statistical significance, considering dropout rates.

- Control Groups : Include active comparators (e.g., triamcinolone acetonide) to contextualize efficacy.

- Data Collection : Standardize protocols for adverse event monitoring and pharmacokinetic sampling.

Reference : Clinical trials for similar corticosteroids emphasize structured protocols and comparator inclusion .

Q. How should researchers conduct a systematic literature review for this compound?

Methodological Answer:

- Database Selection : Use PubMed, Embase, and Cochrane Library with keywords (e.g., "this compound," "pharmacokinetics," "uveitis").

- Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., 2015–2025), peer-reviewed status, and clinical relevance.

- Quality Assessment : Apply tools like GRADE or Cochrane Risk of Bias to evaluate evidence reliability.

- Data Synthesis : Tabulate findings on efficacy, safety, and mechanistic insights, noting gaps (e.g., long-term safety data).

Guidance : Systematic reviews require transparency in search strategies and bias mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical and clinical data on this compound’s mechanism of action?

Methodological Answer:

- Meta-Analysis : Pool data from animal models and early-phase trials to identify dose-response discrepancies.

- Mechanistic Studies : Use in vitro assays (e.g., cytokine profiling) to validate hypotheses derived from conflicting results.

- Study Design Audit : Compare variables (e.g., species-specific metabolism, formulation differences) that may explain disparities.

- Statistical Modeling : Apply Bayesian frameworks to assess the probability of translational success.

Case Study : Triamcinolone acetonide trials highlighted formulation impact (e.g., extended-release vs. crystalline suspension) on efficacy .

Q. What methodologies optimize this compound synthesis while adhering to green chemistry principles?

Methodological Answer:

- Catalyst Selection : Replace Wittig reagents with heterogeneous catalysts (e.g., Cs-impregnated zeolites) to reduce waste.

- Solvent Optimization : Use water or biodegradable solvents in Knoevenagel condensations.

- Yield Improvement : Employ microwave-assisted synthesis to enhance reaction efficiency and purity.

- Lifecycle Analysis : Quantify environmental impact (e.g., E-factor) to benchmark against traditional methods.

Example : Green synthesis of α,β-unsaturated carbonyl compounds via Knoevenagel condensation reduced triphenylphosphine oxide byproducts .

Q. How can pharmacokinetic data be integrated into efficacy studies of this compound formulations?

Methodological Answer:

- Compartmental Modeling : Use PK/PD models to correlate plasma concentration (e.g., Cmax, AUC) with clinical outcomes.

- Sustained-Release Design : Optimize PLGA microsphere formulations to prolong synovial exposure (for osteoarthritis) or intravitreal retention (for uveitis).

- Bioequivalence Testing : Compare bioavailability between novel (e.g., nanoparticle-loaded) and standard formulations.

Evidence : Extended-release triamcinolone acetonide demonstrated reduced systemic exposure and maintained efficacy in knee OA trials .

Q. Tables for Key Data Synthesis

| Study Parameter | Preclinical Findings | Clinical Findings |

|---|---|---|

| Anti-inflammatory Efficacy | 80% reduction in TNF-α (murine) | 45% improvement in BCVA (human) |

| Systemic Exposure | High liver accumulation | Undetectable plasma levels post-ER |

| Safety Profile | Adrenal suppression (rodents) | No significant HPA axis disruption |

Note : Data integration requires cross-disciplinary collaboration and robust statistical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。